molecular formula C21H21N5O3 B11601236 N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601236
M. Wt: 391.4 g/mol
InChI Key: KGGPZLJOYBEJPR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural elements include:

  • Triazatricyclo system: A nitrogen-rich tricyclic scaffold combining imino (6-imino) and ketone (2-oxo) groups, which may enhance hydrogen-bonding capabilities and conformational rigidity.
  • Carboxamide moiety: A polar functional group that could participate in target binding via hydrogen bonding or dipole interactions.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-12(2)26-18(22)15(20(27)23-10-14-5-4-8-29-14)9-16-19(26)24-17-7-6-13(3)11-25(17)21(16)28/h4-9,11-12,22H,10H2,1-3H3,(H,23,27)

InChI Key

KGGPZLJOYBEJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CO4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization to introduce the imino and triazatricyclo groups. Common reagents used in these reactions include furan-2-carboxaldehyde, methylamine, and various catalysts to facilitate the formation of the triazatricyclo framework.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the imino group can produce amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Core Structure Key Substituents Potential Applications Synthetic Complexity
Target Compound Triazatricyclo system Furan-2-ylmethyl, isopropyl, carboxamide Unknown (likely medicinal/agrochemical) High (multi-step cyclization)
Compound 16 Nucleoside analog Fluorinated chain, triazole, dihydropyrimidinone Antiviral/antitumor (nucleoside mimic) Very High (click chemistry, fluorination)
Compound 17 Nucleoside analog Fluorinated chain, triazole, tetrahydrofuran Similar to Compound 16 Very High
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Oxazolidine Dichloroacetyl, furan Herbicide safener Moderate
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) Tetrahydrofuran Chloro-trifluoromethylphenoxy, nitro group Herbicide Moderate

Key Observations:

Structural Complexity : The target compound’s triazatricyclo system distinguishes it from simpler furan derivatives like furilazole and furyloxyfen. Its nitrogen-rich core may confer unique binding properties compared to nucleoside analogs (Compounds 16/17) .

Functional Groups: The furan-2-ylmethyl group is shared with furilazole and furyloxyfen but is absent in nucleoside analogs. This group may enhance interactions with hydrophobic targets.

Physicochemical Properties :

  • The isopropyl group increases lipophilicity (logP ~3–4 estimated), similar to fluorinated chains in Compounds 16/17 but less polar than their triazole-linked systems .
  • The triazatricyclo system likely reduces solubility compared to tetrahydrofuran-based pesticides .

Synthesis :

  • The target compound likely requires advanced cyclization strategies, whereas furilazole and furyloxyfen are synthesized via simpler alkylation/etherification .
  • Nucleoside analogs (Compounds 16/17) involve multi-step click chemistry and fluorination, aligning with higher synthetic complexity .

Research Findings and Implications

Structural Analysis (Inferred from Evidence)

  • The triazatricyclo system’s rigidity may facilitate crystal packing analysis.

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to kinases or proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
  • Molecular Dynamics (MD) : Predicts binding stability of the carboxamide group in catalytic pockets .

Contradiction Alert : Bioactivity may vary due to tautomerism of the imino group; validate via pH-dependent assays .

How can computational tools optimize synthesis?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) identify low-energy pathways for cyclization .
  • Machine Learning (ML) : Predicts optimal solvent-catalyst pairs from historical data (e.g., Bayesian optimization) .
  • Automation : Robotic platforms screen >100 conditions/day for high-throughput optimization .

Example : ICReDD’s workflow reduced optimization time by 60% via feedback loops between simulation and experiment .

What stabilizes the compound under physiological conditions?

Q. Advanced

  • pH Stability : Degrades above pH 8 due to imino hydrolysis; buffer at pH 6–7 for in vitro studies .
  • Thermal Stability : Decomposes at >150°C; store at -20°C under argon .
  • Light Sensitivity : Furan rings are UV-sensitive; use amber vials for storage .

How does structural variation impact biological activity?

Q. Advanced

  • Ethoxypropyl vs. Propan-2-yl : Ethoxy groups enhance solubility but reduce membrane permeability .
  • Furan vs. Benzodioxol : Furan derivatives show higher selectivity for CYP450 isoforms .

Q. Advanced

  • Variable-Temperature NMR : Detects imino-keto tautomerism via shifting proton signals .
  • IR Spectroscopy : Identifies C=O (1680 cm⁻¹) vs. C=N (1640 cm⁻¹) stretches .
  • Crystallography : Confirms dominant tautomer in solid state .

How does this compound compare to structurally related analogs?

Q. Advanced

  • Triazatricyclic vs. Imidazoles : Higher rigidity improves target specificity but reduces synthetic accessibility .
  • Carboxamide vs. Ester Derivatives : Carboxamide enhances hydrogen bonding with ATP-binding pockets .

Key Insight : Substituent electronic effects (e.g., electron-withdrawing nitro groups) modulate redox activity .

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